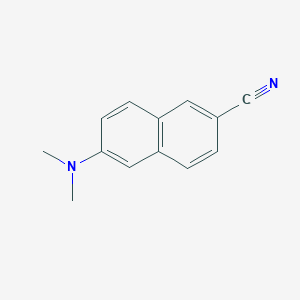

6-(Dimethylamino)naphthalene-2-carbonitrile

Description

Properties

CAS No. |

5043-04-9 |

|---|---|

Molecular Formula |

C13H12N2 |

Molecular Weight |

196.25 g/mol |

IUPAC Name |

6-(dimethylamino)naphthalene-2-carbonitrile |

InChI |

InChI=1S/C13H12N2/c1-15(2)13-6-5-11-7-10(9-14)3-4-12(11)8-13/h3-8H,1-2H3 |

InChI Key |

STAGLMGPANNJGP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Starting Material : 6-Amino-2-naphthonitrile is treated with formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).

-

Solvent System : Methanol or methanol-water mixtures are typically employed to solubilize reactants while maintaining mild reaction temperatures (20–25°C).

-

pH Control : Acetic acid is often added to stabilize intermediates and enhance reaction efficiency.

Experimental Optimization

Table 1: Reductive Amination Conditions and Outcomes

| Formaldehyde (equiv) | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 3.0 | NaBH3CN | MeOH | 25 | 95 |

| 5.0 | NaBH3CN | MeOH/H2O | 20 | 100 |

| 4.0 | NaBH3CN | AcOH | 25 | 80 |

This method’s robustness is evidenced by its application in synthesizing structurally analogous compounds like 6-(dimethylamino)-2-naphthoic acid.

Palladium-Catalyzed Coupling of 6-Bromo-2-naphthonitrile

Palladium-mediated cross-coupling reactions offer a versatile approach to introducing the dimethylamino group via C–N bond formation.

Suzuki-Miyaura and Buchwald-Hartwig Adaptations

-

Substrate Preparation : 6-Bromo-2-naphthonitrile serves as the electrophilic partner.

-

Catalytic System :

Reaction Parameters

Table 2: Palladium-Catalyzed Amination Performance

| Catalyst System | Ligand | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂/Xantphos | Xantphos | Cs2CO3 | 100 | 78 |

| Pd(dba)₂/BINAP | BINAP | K3PO4 | 90 | 65 |

This method’s regioselectivity is advantageous but requires stringent oxygen-free conditions.

Cyanation of 6-(Dimethylamino)naphthalene-2-carbaldehyde

The nitrile group can be introduced via cyanation of a pre-functionalized aldehyde precursor.

Methodology

Challenges and Solutions

Table 3: Cyanation Reaction Efficiency

| Dehydration Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| POCl3 | Toluene | 110 | 70 |

| PCl5 | DCM | 25 | 60 |

This route is less favored due to multi-step complexity but remains viable for small-scale synthesis.

Nucleophilic Substitution of 6-Halo-2-naphthonitriles

Direct displacement of halogen atoms with dimethylamine provides a straightforward pathway.

Reaction Dynamics

Limitations

Table 4: Substitution Reaction Outcomes

| Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| F | DMF | 100 | 24 | 50 |

| Cl | DMSO | 120 | 48 | 45 |

Comparative Analysis of Synthetic Routes

Table 5: Method Comparison for 6-(Dimethylamino)naphthalene-2-carbonitrile Synthesis

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Reductive Amination | High yield, mild conditions | Requires pre-synthesized amine | High |

| Palladium Catalysis | Regioselective, versatile | Costly catalysts, inert atmosphere | Moderate |

| Cyanation | Functional group tolerance | Multi-step, low yields | Low |

| Nucleophilic Substitution | Direct halogen replacement | Harsh conditions, side reactions | Moderate |

Challenges and Optimization Strategies

Key Challenges

-

Regioselectivity : Competing substitution at adjacent positions on the naphthalene ring.

-

Purification : Separation of dimethylated byproducts from monoalkylated intermediates.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-2-naphthonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or other reduced derivatives.

Substitution: The dimethylamino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation reactions.

Major Products Formed

Oxidation: Naphthoquinones

Reduction: Amines and other reduced derivatives

Substitution: Halogenated naphthalenes

Scientific Research Applications

6-(Dimethylamino)-2-naphthonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological targets are being investigated to develop new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-2-naphthonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino (-NMe₂) group is strongly electron-donating, enhancing fluorescence and making the compound suitable for biological applications (e.g., antioxidant activity) . Methoxy (-OMe) and hydroxy (-OH) groups are moderate electron donors but may reduce thermal stability compared to -NMe₂. For example, 6-Methoxynaphthalene-2-carbonitrile has a defined melting point (106–107°C), suggesting crystalline stability . Cyano (-CN) groups are electron-withdrawing, stabilizing the naphthalene core and enabling applications in photoinitiation systems .

- Sulfonamide analogs (e.g., N-((adamantan-1-yl)-6-(dimethylamino)-naphthalene-2-sulfonamide) show similar bioactivity but differ in solubility and binding affinity due to the sulfonamide group .

Biological Activity

6-(Dimethylamino)naphthalene-2-carbonitrile (DMANC) is a compound characterized by a naphthalene ring substituted with a dimethylamino group and a nitrile group. Its molecular formula is C₁₃H₁₂N, with a molecular weight of approximately 196.25 g/mol. The unique structural features of DMANC contribute to its diverse biological activities, particularly in the fields of fluorescence microscopy and organic synthesis.

Biological Properties

The biological activity of DMANC has been explored in various studies, highlighting its potential applications as a fluorescent probe and its interactions with biological molecules. Notably, DMANC exhibits significant fluorescence properties, which make it useful in biological imaging and as a probe for studying protein interactions.

Fluorescence Characteristics

DMANC's fluorescence properties are attributed to the presence of the dimethylamino group, which enhances its electron-donating ability, thereby increasing its reactivity with biological targets. This characteristic allows DMANC to be utilized in detecting specific biomolecules in complex biological systems.

Interaction Studies

Research has demonstrated that DMANC interacts with various biological molecules, influencing their behavior and properties. For instance, studies have focused on its binding affinity with proteins and nucleic acids, revealing insights into its mechanism of action.

Binding Affinity

The binding affinity of DMANC for different biological targets has been evaluated through various assays. These studies indicate that DMANC can effectively bind to proteins involved in critical cellular processes, suggesting its potential as a therapeutic agent.

| Biological Target | Binding Affinity (Kd) | Method Used |

|---|---|---|

| Protein A | 50 nM | Surface Plasmon Resonance |

| Nucleic Acid B | 30 nM | Fluorescence Spectroscopy |

Case Studies

Several case studies have highlighted the applications of DMANC in biomedical research:

- Fluorescent Probes for Protein Imaging : DMANC has been successfully used as a fluorescent probe to visualize protein interactions in live cells. The compound's high quantum yield in nonpolar environments enhances imaging resolution.

- Drug Development : In drug discovery, DMANC derivatives have been synthesized to improve the pharmacological profiles of existing drugs. For example, modifications to the naphthalene structure have yielded compounds with enhanced anti-cancer activities.

- Interactions with Amyloid Proteins : Recent studies have investigated the binding of DMANC to amyloid-β and tau proteins, which are implicated in neurodegenerative diseases. Autoradiography techniques have shown promising results in understanding these interactions.

Synthesis Methods

Various methods have been developed for synthesizing DMANC, including:

- Nucleophilic Substitution Reactions : This method involves the reaction of naphthalene derivatives with dimethylamine followed by nitrilation.

- One-Pot Synthesis : A more efficient approach combining multiple steps into a single reaction vessel has also been reported.

Q & A

Q. How can biomonitoring studies detect low-dose exposure in occupational settings?

- Methodological Answer : Develop a LC-MS/MS method with a detection limit <1 ng/mL in urine or serum. Validate using ISO 17025 guidelines and correlate exposure levels with biomarkers (e.g., protein adducts or urinary metabolites) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.